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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine 1-oxide

Cat. No.: B158425

CAS Number: 10168-58-8

This technical guide provides a comprehensive overview of 4-Bromo-3-methylpyridine 1-
oxide, a key heterocyclic building block for researchers, scientists, and professionals in drug
development and fine chemical synthesis.

Chemical Properties and Data

4-Bromo-3-methylpyridine 1-oxide is a pyridine N-oxide derivative valued for its utility as a
versatile synthetic intermediate. The presence of a bromine atom at the 4-position and a methyl
group at the 3-position of the pyridine N-oxide scaffold offers multiple reaction sites for the
construction of complex molecular architectures.

Table 1: Physicochemical Properties of 4-Bromo-3-methylpyridine 1-oxide
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Property Value Reference

CAS Number 10168-58-8 [1]

Molecular Formula CeHeBIrNO General Chemical Knowledge
Molecular Weight 188.02 g/mol General Chemical Knowledge
Boiling Point 341.4°C at 760 mmHg N/A

Density 1.56 g/cm3 N/A

Appearance Off-white to light yellow powder  N/A

Table 2: Spectroscopic Data of Related Compounds

Note: Specific spectroscopic data for 4-Bromo-3-methylpyridine 1-oxide is not readily

available in public literature. The data for closely related compounds is provided for reference.

'H NMR 13C NMR Key IR Peaks Mass Spec
Compound
(Solvent) (Solvent) (cm™?) (m/z)
0 8.13 (d, 2H),
-, 0 138.4, 138.0,
4-Methylpyridine 7.12 (d, 2H),
_ 126.6, 20.1 N/A 109.1 (M+)[3]
N-oxide 2.37 (s, 3H)
(CDCl3)[2]
(CDClI3)[2]
0 8.39 (t, 1H),
o 8.19 (dq, 1H), 6 140.3, 137.7,
3-Bromopyridine
_ 7.45 (dq, 1H), 128.7,125.9, N/A N/A
N-oxide
7.21 (dd, 1H) 120.2 (CDCI3)[2]
(CDClI3)[2]
o See reference[4]
3-Methylpyridine N/A N/A 93.1 (M+)[5]
for spectrum.
o See reference[6]
3-Bromopyridine N/A N/A N/A

for spectrum.

Synthesis and Experimental Protocols
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While a specific, detailed experimental protocol for the synthesis of 4-Bromo-3-
methylpyridine 1-oxide is not widely published, a general and plausible synthetic route can be
inferred from standard organic chemistry procedures. The synthesis would likely involve two
main steps: the bromination of 3-methylpyridine followed by N-oxidation, or the N-oxidation of
3-methylpyridine followed by bromination. A more common approach in pyridine chemistry is N-
oxidation followed by electrophilic substitution, as the N-oxide group can activate the 4-position
for halogenation.

General N-Oxidation of Pyridine Derivatives

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, often
generated in situ from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: General N-Oxidation

e To a solution of the substituted pyridine in a suitable solvent (e.g., glacial acetic acid), add
hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (typically O-
10 °C).[7]

» After the addition is complete, the reaction mixture is typically heated (e.g., 70-80 °C) for
several hours to drive the reaction to completion.[7]

e The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

e Upon completion, the excess peroxide is carefully quenched, and the solvent is removed
under reduced pressure.

e The resulting crude product is then purified, typically by crystallization or column
chromatography.[7]

Application in Palladium-Catalyzed Cross-Coupling
Reactions

The bromine atom at the 4-position of 4-Bromo-3-methylpyridine 1-oxide makes it an
excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are
fundamental in medicinal chemistry for the construction of C-C and C-N bonds.[8]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b158425?utm_src=pdf-body
https://www.benchchem.com/product/b158425?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0654
http://www.orgsyn.org/demo.aspx?prep=CV4P0654
http://www.orgsyn.org/demo.aspx?prep=CV4P0654
https://www.benchchem.com/product/b158425?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-bromo-3-methylpyridine-organic-synthesis-mo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: General Suzuki-Miyaura Coupling

¢ In a reaction vessel, combine 4-Bromo-3-methylpyridine 1-oxide (1.0 equiv.), the desired
boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPhs)4 or Pd(dppf)Clz, 1-5 mol%),
and a base (e.g., K2COs or Cs2COs3, 2.0-3.0 equiv.).[9]

e The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or
nitrogen).[9]

o Adegassed solvent system (e.g., 1,4-dioxane/water or toluene) is added via syringe.[9]

e The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for a period of time
determined by reaction monitoring (e.g., TLC, LC-MS).[9]

 After cooling to room temperature, the reaction mixture is diluted with an organic solvent
(e.g., ethyl acetate) and washed with water and brine.[9]

e The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSQa), filtered, and
concentrated under reduced pressure.

The crude product is then purified by column chromatography.[10]

Applications in Drug Discovery and Development

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds.
While direct applications of 4-Bromo-3-methylpyridine 1-oxide are not extensively
documented, its isomeric precursor, 3-bromo-4-methylpyridine, is a known building block for the
synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A
receptor.[11] This suggests that 4-Bromo-3-methylpyridine 1-oxide could serve as a valuable
starting material for the synthesis of novel analogs targeting these and other biological
pathways.

Potential in the Synthesis of PDE4 Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy
for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
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[12] The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic
systems where a substituted pyridine ring is a common feature.

Potential in the Synthesis of GABA-A Receptor Ligands

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous
system and is the target of many anxiolytic, sedative, and anticonvulsant drugs.[13] The
development of novel GABA-A receptor ligands with improved subtype selectivity is an active
area of research.

Mandatory Visualizations
Synthetic Workflow: N-Oxidation of a Substituted
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Caption: General workflow for the N-oxidation of 3-methylpyridine.
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Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Potential Drug Discovery Pathway
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Caption: A logical pathway from a starting material to a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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